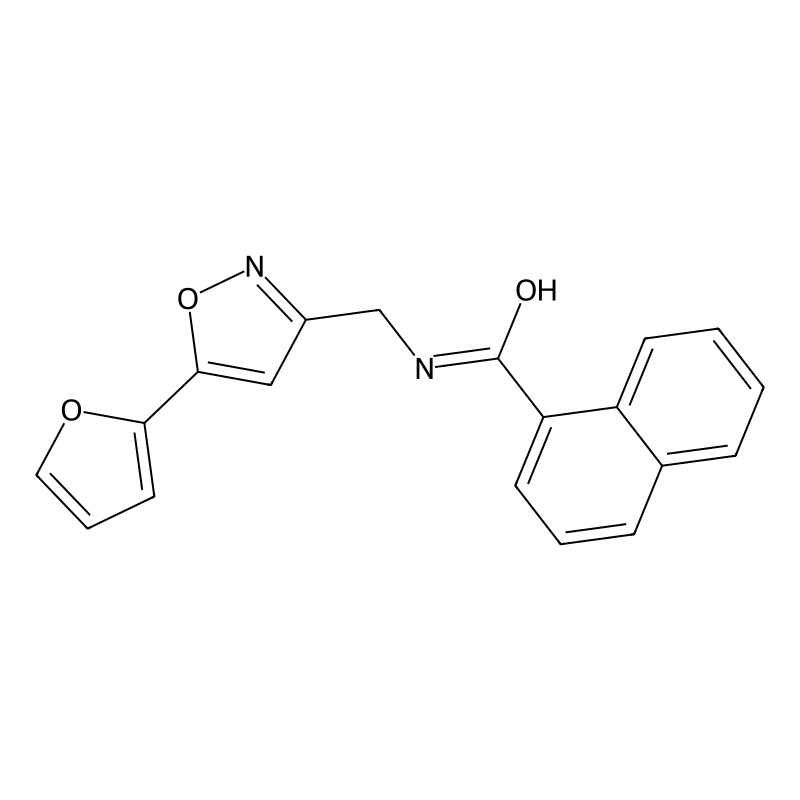N-((5-(furan-2-yl)isoxazol-3-yl)methyl)-1-naphthamide

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
solubility
N-((5-(furan-2-yl)isoxazol-3-yl)methyl)-1-naphthamide is a complex organic compound characterized by its unique structural features, which include a furan ring, an isoxazole moiety, and a naphthamide group. Its molecular formula is with a molecular weight of approximately 318.3 g/mol . The compound's structure suggests potential interactions with biological systems, making it a subject of interest in medicinal chemistry.
- Nucleophilic Substitution: The isoxazole ring can undergo nucleophilic attack, allowing for the introduction of various substituents.
- Oxidation and Reduction: Functional groups within the compound may be oxidized or reduced under appropriate conditions, potentially altering its biological activity.
- Amidation Reactions: The naphthamide structure allows for further functionalization through amidation with different amines or carboxylic acids.
Preliminary studies indicate that N-((5-(furan-2-yl)isoxazol-3-yl)methyl)-1-naphthamide exhibits significant biological activities, including:
- Antimicrobial Properties: The compound has shown activity against various bacterial strains, suggesting potential as an antimicrobial agent.
- Anticancer Activity: Initial research indicates that it may inhibit the proliferation of certain cancer cell lines, warranting further investigation into its mechanisms of action.
- Enzyme Inhibition: The structural components may interact with specific enzymes, potentially serving as enzyme inhibitors in biochemical pathways.
The synthesis of N-((5-(furan-2-yl)isoxazol-3-yl)methyl)-1-naphthamide typically involves several steps:
- Formation of Isoxazole Ring: This can be achieved through the cyclization of a β-keto ester with hydroxylamine.
- Introduction of Furan Group: The furan moiety can be introduced via electrophilic aromatic substitution or other coupling reactions.
- Amidation: The final step involves the reaction of the isoxazole-furan intermediate with 1-naphthoyl chloride under basic conditions to yield the desired naphthamides.
N-((5-(furan-2-yl)isoxazol-3-yl)methyl)-1-naphthamide has potential applications in:
- Pharmaceutical Development: Due to its biological activities, it could serve as a lead compound for new drug development targeting infections or cancer.
- Material Science: The unique electronic properties of the compound may be exploited in developing new materials for electronic applications.
Studies on the interactions of N-((5-(furan-2-yl)isoxazol-3-yl)methyl)-1-naphthamide with biological targets are ongoing. These include:
- Binding Affinity Assessments: Investigations into how well the compound binds to specific enzymes or receptors.
- Mechanistic Studies: Research into how this compound affects cellular pathways and its potential side effects in biological systems.
Several compounds share structural similarities with N-((5-(furan-2-yl)isoxazol-3-yl)methyl)-1-naphthamide, including:
Uniqueness
N-((5-(furan-2-yl)isoxazol-3-yl)methyl)-1-naphthamide is distinguished by its combination of a furan ring, an isoxazole moiety, and a naphthamide group, which may confer unique properties not found in other similar compounds. Its potential for diverse biological activity makes it an intriguing candidate for further research in medicinal chemistry.






